9-Ethoxynonan-1-ol
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Overview
Description
9-Ethoxynonan-1-ol is an organic compound belonging to the class of alcohols It is characterized by the presence of an ethoxy group attached to the ninth carbon of a nonane chain, with a hydroxyl group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethoxynonan-1-ol typically involves the reaction of nonan-1-ol with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of nonan-1-ol is replaced by the ethoxy group from ethyl iodide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form nonane by using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl iodide in the presence of sodium hydride.
Major Products Formed:
Oxidation: Nonanoic acid or nonanal.
Reduction: Nonane.
Substitution: Various substituted nonanes depending on the nucleophile used.
Scientific Research Applications
9-Ethoxynonan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of lipid metabolism and as a model compound for studying the behavior of long-chain alcohols in biological systems.
Industry: this compound is used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 9-Ethoxynonan-1-ol involves its interaction with various molecular targets, primarily through its hydroxyl and ethoxy groups. These functional groups allow the compound to participate in hydrogen bonding and hydrophobic interactions, influencing the behavior of biological membranes and proteins. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Nonan-1-ol: Similar in structure but lacks the ethoxy group.
9-Methoxynonan-1-ol: Similar but with a methoxy group instead of an ethoxy group.
9-Butoxynonan-1-ol: Similar but with a butoxy group instead of an ethoxy group.
Uniqueness: 9-Ethoxynonan-1-ol is unique due to the presence of the ethoxy group, which imparts distinct chemical properties such as increased hydrophobicity and altered reactivity compared to its analogs. This makes it particularly useful in applications requiring specific solubility and interaction characteristics.
Properties
IUPAC Name |
9-ethoxynonan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-2-13-11-9-7-5-3-4-6-8-10-12/h12H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRBFMWQJUZVBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCCCCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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